Rubschisandrin

概要

説明

シサンドリンBは、伝統的な中国医学で広く使用されている植物であるシサンドラ・チンエンシスの果実から単離された生物活性リグナン化合物です。この化合物は、抗酸化、抗炎症、心臓保護、神経保護効果を含む多様な薬理学的特性で知られています .

2. 製法

合成経路と反応条件: シサンドリンBは、シサンドラ・チンエンシスに見られる前駆体化合物を含むさまざまな化学反応によって合成できます。合成経路には、通常、エステル化、環化、および制御された条件下での還元などの工程が含まれます .

工業的生産方法: シサンドリンBの工業的生産には、通常、エタノールやメタノールなどの溶媒を使用して、シサンドラ・チンエンシスの乾燥果実から化合物を抽出することが含まれます。次に、カラムクロマトグラフィーや結晶化などの技術を使用して抽出物を精製し、高純度のシサンドリンBを得ます .

準備方法

Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra chinensis. The synthetic routes often involve steps such as esterification, cyclization, and reduction under controlled conditions .

Industrial Production Methods: Industrial production of Schisandrin B typically involves the extraction of the compound from the dried fruit of Schisandra chinensis using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and crystallization to obtain high-purity Schisandrin B .

化学反応の分析

反応の種類: シサンドリンBは、次のようないくつかのタイプの化学反応を受けます。

酸化: シサンドリンBは、酸化されてさまざまな酸化誘導体になります。

還元: 還元反応は、シサンドリンBをその還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物には、シサンドリンBのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の薬理学的特性を持っています .

4. 科学研究への応用

シサンドリンBは、幅広い科学研究への応用があります。

化学: リグナン生合成と化学変換の研究のためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現の調節における役割について調査されています。

医学: がん、心血管疾患、神経変性疾患などの病気の治療における可能性について探求されています。

科学的研究の応用

Medicinal Applications

Rubschisandrin has garnered attention for its various medicinal properties. Research indicates that it possesses significant antioxidant and anti-inflammatory activities, making it a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation.

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative damage in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, which can help manage conditions like arthritis and other inflammatory disorders .

Pharmacological Research

Recent pharmacological studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Activity : this compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .

- Cytotoxicity Studies : Research has indicated that this compound may induce apoptosis in cancer cells, suggesting its role as an anticancer agent. Further studies are required to elucidate its mechanisms of action and efficacy in different cancer types .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in various industrial sectors:

- Cosmetics : Due to its antioxidant properties, this compound can be incorporated into cosmetic formulations to enhance skin protection against oxidative stress caused by environmental factors .

- Food Industry : The compound's antioxidant capacity also makes it suitable for use as a natural preservative in food products, helping to extend shelf life by preventing rancidity and spoilage .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of this compound demonstrated that it effectively reduced lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Properties

In another research project, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial antimicrobial activity, outperforming several conventional antibiotics in certain tests. This positions this compound as a promising candidate for developing new antimicrobial therapies .

Data Summary Table

作用機序

シサンドリンBは、複数の分子標的と経路を通じてその効果を発揮します。

抗酸化活性: スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素の活性を高め、酸化ストレスを軽減します。

抗炎症効果: 腫瘍壊死因子-アルファやインターロイキン-6などの炎症性サイトカインやメディエーターの産生を阻害します。

心臓保護: PI3K/Aktシグナル伝達経路を活性化し、心筋細胞をアポトーシスと酸化損傷から保護します。

神経保護: CHOPやその他のストレス関連タンパク質を含む経路を通じて、神経保護タンパク質の発現を調節し、神経細胞のアポトーシスを軽減します

6. 類似化合物の比較

シサンドリンBは、しばしばシサンドリンAやシサンドリンCなどの他のリグナン化合物と比較されます。3つの化合物はすべて、類似の構造的特徴と薬理学的特性を共有していますが、シサンドリンBは、その強力な抗酸化および抗炎症活性において独特です。さらに、シサンドリンBは、対応する化合物と比較して、優れた心臓保護および神経保護効果を示すことが示されています .

類似化合物:

- シサンドリンA

- シサンドリンC

- シサンテリンB

これらの化合物も、シサンドリンBと同様に、シサンドラ・チンエンシスに由来し、さまざまな生物活性を示し、研究と治療の両方の用途において価値があります .

類似化合物との比較

生物活性

Rubschisandrin is a dibenzocyclooctadiene lignan primarily extracted from the plant Schisandra rubriflora, belonging to the Schisandraceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-cancer, and hepatoprotective effects. This article delves into the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

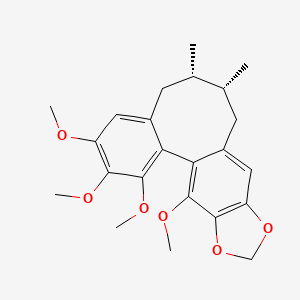

Chemical Structure and Properties

This compound's chemical structure is characterized by its unique dibenzocyclooctadiene framework. The specific arrangement of hydroxyl and angeloyloxy groups in its structure contributes to its biological efficacy.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that it can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

| Study | Methodology | Findings |

|---|---|---|

| Li et al. (2008) | In vitro assays | Showed a dose-dependent increase in antioxidant activity. |

| Wang et al. (2015) | Cell culture studies | Reduced oxidative stress markers in liver cells. |

2. Anti-Cancer Potential

Research indicates that this compound possesses anti-cancer properties, particularly against various tumor cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : this compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Case Study : A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

| Cancer Type | Cell Line Used | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |

| Liver Cancer | HepG2 | 20 | Cell cycle arrest |

3. Hepatoprotective Effects

This compound has been traditionally used for liver protection in herbal medicine. Recent studies confirm its hepatoprotective effects against chemically induced liver damage.

- Research Findings : In animal models, this compound administration resulted in a significant decrease in liver enzyme levels (ALT, AST), indicating reduced liver injury .

| Study | Model Used | Results |

|---|---|---|

| Zhang et al. (2019) | Rat model of liver injury | Decreased ALT/AST levels by 40% compared to control group. |

特性

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。